molecular formula C16H17N3O B7023753 3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide

3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide

Cat. No.: B7023753
M. Wt: 267.33 g/mol
InChI Key: OKNCSXHXNJPRGT-UHFFFAOYSA-N
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Description

3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,6,7,8-tetrahydroquinoline and 3-aminobenzoyl chloride.

    Formation of Intermediate: The 5,6,7,8-tetrahydroquinoline is reacted with 3-aminobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.

    Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating or the use of a catalyst, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The amino and benzamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate ROS levels and induce apoptosis makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

3-amino-N-(5,6,7,8-tetrahydroquinolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-13-6-3-5-12(10-13)16(20)19-15-9-8-11-4-1-2-7-14(11)18-15/h3,5-6,8-10H,1-2,4,7,17H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNCSXHXNJPRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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